1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound featuring a pyrazole ring and a pyrrolidine moiety
Vorbereitungsmethoden
The synthesis of 1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study enzyme interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with pyrazole and pyrrolidine moieties, such as pyrrolidin-2-one and pyrazole-3-carboxylic acid derivatives. Compared to these compounds, 1-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1H-pyrazole-4-carboxylic acid offers unique structural features that may enhance its reactivity and specificity in certain applications .
Eigenschaften
Molekularformel |
C11H15N3O3 |
---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c1-8(10(15)13-4-2-3-5-13)14-7-9(6-12-14)11(16)17/h6-8H,2-5H2,1H3,(H,16,17) |
InChI-Schlüssel |
PQXAXDYULFTJIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCCC1)N2C=C(C=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.